ethyl 4-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate
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Overview
Description
Ethyl 4-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, a sulfanyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved by reacting 4-methylphenylhydrazine with an appropriate nitrile compound under acidic conditions to form the triazole ring.
Formation of the Pyridazine Ring: The triazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring. This step often requires the use of a strong base and elevated temperatures.
Introduction of the Sulfanyl Group: The resulting triazolopyridazine intermediate is then treated with a thiol reagent to introduce the sulfanyl group. This step is typically carried out under mild conditions to avoid decomposition of the intermediate.
Esterification: Finally, the compound is esterified with ethyl bromoacetate in the presence of a base to form the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, diethyl ether, and low temperatures.
Substitution: Alkyl or aryl halides, sodium hydride, and aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl esters.
Scientific Research Applications
Ethyl 4-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to bind to specific active sites.
Industrial Applications: The compound is explored for its potential use as a catalyst in organic synthesis and as an additive in polymer production to enhance material properties.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets. The triazole and pyridazine rings allow the compound to bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth. The sulfanyl group also plays a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 4-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate: This compound has a similar triazole ring but differs in the fused ring system and the presence of a pyrazole ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the triazole ring but have a thiadiazine ring instead of a pyridazine ring.
1,2,4-Triazolo[1,5-a]pyridines: These compounds have a similar triazole ring but differ in the fused pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-17(24)10-14(23)11-26-16-9-8-15-19-20-18(22(15)21-16)13-6-4-12(2)5-7-13/h4-9H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMLFACGLCAGFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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